1-Butyl-3-methylimidazolium methanesulfonate

CO₂ capture Gas separation Carbon sequestration

Researchers face anion-dependent performance failures when substituting BMIM-based ionic liquids. [BMIM][MeSO₃] eliminates this risk with its coordinating methanesulfonate anion that enables cellulose dissolution (up to 20 wt% vs. negligible for [BMIM][BF₄]) and reduces ionic liquid consumption by 54% in ATPS bioseparations versus [BMIM][Cl]. For procurement managers, this translates to validated, application-specific performance that prevents costly trial-and-error. Key highlights: • Delivers ~2.7 mmol/g CO₂ uptake at 45 bar for post-combustion capture, outperforming non-sulfur analogues • Achieves phase separation at 5.2% mass fraction in ATPS-cutting material costs per extraction cycle • Yields S/N/O-doped porous carbon with 187 F g⁻¹ capacitance for supercapacitor electrodes

Molecular Formula C9H18N2O3S
Molecular Weight 234.32 g/mol
CAS No. 342789-81-5
Cat. No. B1280661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-methylimidazolium methanesulfonate
CAS342789-81-5
Molecular FormulaC9H18N2O3S
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCCCCN1C=C[N+](=C1)C.CS(=O)(=O)[O-]
InChIInChI=1S/C8H15N2.CH4O3S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyPUHVBRXUKOGSBC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMIM Methanesulfonate: Physicochemical Profile


1-Butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO₃], CAS 342789-81-5) is a solid-state imidazolium-based ionic liquid at ambient temperature, characterized by a methanesulfonate anion paired with the 1-butyl-3-methylimidazolium cation. It exhibits a melting point range of 75–80°C and a reported density of 1.21–1.30 g/cm³ . Its molecular weight is 234.31–234.32 g/mol with the molecular formula C₉H₁₈N₂O₃S . The compound demonstrates significant hygroscopicity and solidifies at room temperature, a physical characteristic that differentiates it from many fluidic ionic liquids and directly impacts handling, storage, and formulation workflows . This solid-state nature, combined with its sulfur-containing anion, establishes a baseline for evaluating its performance relative to alternative BMIM-based ionic liquids in application-specific contexts.

Physical Form

Ambient-solid imidazolium IL – handling and storage protocols differ from fluidic ionic liquids

Solid at room temperature; hygroscopic

Anion Function

Sulfur-functionalized methanesulfonate anion supports CO2 capture, ATPS, and biomass processing workflows

Selection Context

Coordinating anion class – functionally distinct from non-coordinating anion ILs in dissolution applications

Anion identity governs phase behavior and dissolution capacity

BMIM Methanesulfonate: Substitution Risks


Interchanging [BMIM][MeSO₃] with structurally similar 1-butyl-3-methylimidazolium-based ionic liquids without verifying application-specific performance data introduces quantifiable risks to process outcomes. The anion identity governs critical parameters including CO₂ absorption capacity, phase separation efficiency in aqueous two-phase extraction systems, cellulose dissolution yield, and water interaction thermodynamics [1][2][3]. Substituting [BMIM][Cl] for [BMIM][MeSO₃] in a biphasic extraction reduces the ionic liquid concentration required for phase splitting by approximately 54% at equivalent salt levels [4]. Similarly, replacing [BMIM][MeSO₃] with [BMIM][BF₄] in cellulose processing results in negligible biomass dissolution due to the non-coordinating nature of the tetrafluoroborate anion [5]. Even the substitution of the cation alkyl chain length from butyl to ethyl alters the Arrhenius activation energy dependence on mole fraction in aqueous systems [6]. These quantitative divergences across multiple application domains demonstrate that [BMIM][MeSO₃] selection must be evidence-driven rather than based on cation commonality alone.

vs. BMIM Chloride

[BMIM][Cl] substitution may shift ATPS phase separation – reported IL mass fraction requirement differs substantially under equivalent salt conditions

vs. BMIM Tetrafluoroborate

[BMIM][BF4] or [BMIM][PF6] substitution may result in negligible cellulose dissolution – non-coordinating anion class limits biomass processing utility

vs. EMIM Methanesulfonate

[EMIM][MeSO3] substitution may alter aqueous transport properties – cation alkyl chain length affects Arrhenius activation energy dependence

BMIM Methanesulfonate: Comparative Performance Evidence


CO₂ Absorption vs. Non-Sulfur-Containing ILs

The methanesulfonate anion confers quantifiably higher CO₂ absorption capacity to [BMIM][MeSO₃] compared to imidazolium-based ionic liquids bearing non-sulfur-containing anions with the same cation. Under identical experimental conditions (room temperature and 45 bar equilibrium pressure), [BMIM][MeSO₃] achieved a CO₂ uptake of approximately 2.7 mmol/g [1]. This sulfur-functionalized anion and the bulky alkyl group in the cation contribute significantly to the affinity for CO₂ relative to other imidazolium-based ionic liquids [2]. The study attributes this enhanced performance specifically to the presence of the sulfur-functionalized methanesulfonate anion, providing a measurable basis for selecting [BMIM][MeSO₃] over non-sulfur-containing alternatives in CO₂ capture applications [3].

CO2 Absorption vs. Non-Sulfur ILs
Reported
~2.7 mmol/g CO2 uptake
Supports CO2 capture IL selection by anion class
At RT, 45 bar equilibrium pressure; sulfur-functionalized anion context
CO₂ capture Gas separation Carbon sequestration Ionic liquid screening

Aqueous Two-Phase Extraction vs. BMIM Chloride

In aqueous two-phase system (ATPS) formation with inorganic salts, [BMIM][MeSO₃] demonstrates a substantial efficiency advantage over [BMIM][Cl]. With K₂HPO₄ as the salting-out agent, [BMIM][MeSO₃] required an ionic liquid mass fraction of only 5.2% to achieve phase splitting, whereas [BMIM][Cl] required 11.3% under equivalent conditions [1]. This represents a reduction of approximately 54% in the ionic liquid required to achieve phase separation [2]. Similarly, with K₃PO₄, [BMIM][MeSO₃] required a 10.7% mass fraction compared to 12.1% for [BMIM][Cl] [3]. The superior phase-forming capability of [BMIM][MeSO₃] translates directly to reduced ionic liquid consumption per extraction cycle and consequently lower operating costs [4].

ATPS Extraction vs. BMIM Chloride
Head-to-head
5.2% vs. 11.3% IL mass fraction with K2HPO4
Supports ATPS IL selection for reduced material input
54% reduction in IL required per extraction cycle at 298.15 K
Aqueous two-phase systems Liquid-liquid extraction Biomolecule separation Process intensification

Biomass Dissolution vs. Non-Coordinating Anion ILs

The coordinating ability of the methanesulfonate anion confers a critical functional advantage for biomass processing. Studies on cellulose dissolution using 1-butyl-3-methylimidazolium-based ionic liquids demonstrate that the dissolution capacity is directly correlated with anion coordinating strength [1]. Coordinating anions such as halides and carboxylates (including methanesulfonate) enable cellulose dissolution up to 20 wt%, whereas non-coordinating or weakly coordinating anions such as BF₄⁻, PF₆⁻, and TFSI⁻ exhibit poor solubility and fail to achieve meaningful biomass processing [2]. A comparative screening of BMIM-based ionic liquids for lignocellulosic biomass pretreatment confirmed that [BMIM][MeSO₃] yields high saccharification efficiency, comparable to [BMIM][HSO₄] and [BMIM][MeSO₄], making it functionally interchangeable only within the coordinating anion subclass [3]. Substitution with [BMIM][BF₄] or [BMIM][PF₆] would result in negligible biomass dissolution and process failure [4].

Biomass Dissolution vs. Non-Coordinating ILs
Class-level
Up to 20 wt% vs. negligible/poor dissolution
Supports biomass processing IL selection by anion type
Coordinating anion class; feedstock-specific validation may apply
Cellulose dissolution Lignocellulosic biomass pretreatment Biofuel production Biopolymer processing

Aqueous Thermodynamics vs. EMIM Methanesulfonate

Substituting the butyl chain for an ethyl chain on the imidazolium cation (i.e., [BMIM][MeSO₃] vs. [EMIM][MeSO₃]) produces qualitatively different thermodynamic and transport behavior in aqueous systems. In water–[BMIM][MeSO₃] binary mixtures, the Arrhenius activation energies for self-diffusion coefficients, viscosity, and proton T₁ relaxation times exhibit linear dependence on the ionic liquid mole fraction (xIL) for xIL greater than approximately 0.15 [1]. This linear dependence pattern is qualitatively distinct from the behavior observed in water–[EMIM][MeSO₃] systems previously characterized [2]. Furthermore, the ¹H T₁ NMR relaxation behavior of [BMIM][MeSO₃] in aqueous solution is markedly different from that of [EMIM][MeSO₃], indicating that cation alkyl chain length significantly alters water-IL interaction dynamics even with identical anions [3]. This demonstrates that methanesulfonate-based ionic liquids are not interchangeable across different cation alkyl chain lengths without performance impact in aqueous applications [4].

Aqueous Thermodynamics vs. EMIM MeSO3
Head-to-head
Qualitatively distinct xIL dependence pattern for activation energies
Supports aqueous IL selection by cation chain length
Linear dependence for xIL > 0.15; markedly different T1 relaxation behavior
Ionic liquid-water interactions Arrhenius activation energy Transport properties Binary mixture thermodynamics

BMIM Methanesulfonate: Application Scenarios


High-Pressure CO₂ Capture

In post-combustion CO₂ capture or natural gas sweetening applications operating at elevated pressures, [BMIM][MeSO₃] delivers approximately 2.7 mmol/g CO₂ uptake at room temperature and 45 bar [1]. This performance is attributable to the sulfur-functionalized methanesulfonate anion and the bulky butyl group on the cation, which collectively enhance CO₂ affinity relative to non-sulfur-containing imidazolium ionic liquids [2]. Procurement of [BMIM][MeSO₃] is specifically indicated when the process specification demands quantifiably higher CO₂ absorption capacity compared to alternative BMIM-based ionic liquids lacking sulfur in the anion structure [3].

Aqueous Two-Phase Biomolecule Purification

In ATPS-based bioseparation processes, [BMIM][MeSO₃] achieves phase separation at a 5.2% mass fraction with K₂HPO₄ compared to 11.3% for [BMIM][Cl] under identical conditions at 298.15 K [1]. This 54% reduction in ionic liquid required per extraction cycle translates directly to lower material input costs and reduced downstream ionic liquid recovery burden [2]. Procurement is recommended when ionic liquid consumption efficiency is a primary economic driver in liquid-liquid extraction workflows and when the target biomolecule is compatible with the methanesulfonate anion environment [3].

Lignocellulosic Biomass Processing

In biomass processing applications requiring dissolution and saccharification of cellulose or lignocellulosic feedstocks, [BMIM][MeSO₃] functions effectively due to the coordinating nature of its methanesulfonate anion [1]. Comparative studies confirm that ionic liquids with coordinating anions enable cellulose dissolution up to 20 wt%, whereas non-coordinating anions such as BF₄⁻ and PF₆⁻ exhibit poor solubility and are functionally unsuitable [2]. Procurement of [BMIM][MeSO₃] is indicated for biomass pretreatment when non-coordinating anion alternatives such as [BMIM][BF₄] or [BMIM][PF₆] would fail to achieve adequate dissolution, and when the specific methanesulfonate-based system has been validated for the target feedstock [3].

Supercapacitor Electrodes with Heteroatom-Doped Carbon

In the synthesis of porous carbon electrode materials for supercapacitors, [BMIM][MeSO₃] serves as a precursor that imparts oxygen, nitrogen, and sulfur functional groups to the carbon matrix [1]. Carbon materials prepared by direct carbonization of [BMIM][MeSO₃] exhibit a capacitance of 187 F g⁻¹ at 5 mV s⁻¹ (or 148 F g⁻¹ at 1 A g⁻¹) in alkaline electrolyte, with performance attributed to the combined contribution of electric double-layer capacitance and pseudocapacitance from heteroatom functional groups [2]. Procurement is indicated when the electrode synthesis protocol specifically requires an ionic liquid precursor that yields sulfur-containing surface functionality to enhance pseudocapacitive charge storage, and when the target electrolyte environment (alkaline) aligns with the characterized performance conditions [3].

Application
Selection Property
Validation Focus
High-pressure CO2 capture research
Sulfur-functionalized anion composition
CO2 uptake capacity across IL anion classes
Aqueous two-phase biomolecule separation
Phase separation efficiency profile
IL mass fraction requirement across IL types
Lignocellulosic biomass pretreatment
Coordinating anion capability
Cellulose dissolution across anion classes
Heteroatom-doped carbon electrode synthesis
Sulfur-containing IL precursor
Pseudocapacitive contribution of sulfur doping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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